molecular formula C15H11FN2O B2982199 4-(Benzyloxy)-5-fluoroquinazoline CAS No. 329699-88-9

4-(Benzyloxy)-5-fluoroquinazoline

Cat. No.: B2982199
CAS No.: 329699-88-9
M. Wt: 254.264
InChI Key: JFYQTWXNEWXKOZ-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-5-fluoroquinazoline” likely belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to a pyrimidine ring . The “4-(Benzyloxy)” part suggests the presence of a benzyloxy group at the 4th position of the quinazoline ring, and the “5-fluoro” part indicates a fluorine atom at the 5th position .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a quinazoline core with a benzyloxy group at the 4th position and a fluorine atom at the 5th position. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

In general, quinazolines can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the benzyloxy and fluoro groups may influence the reactivity of the quinazoline core .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, quinazolines are stable compounds that are insoluble in water but soluble in organic solvents .

Scientific Research Applications

  • Antibacterial Properties : A study by Kuramoto et al. (2003) explored the design of novel N-1 substituents of naphthyridones and quinolones. Among the synthesized compounds, one demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics like trovafloxacin (Kuramoto et al., 2003).

  • Synthesis and Antimicrobial Evaluation : Another study by Desai et al. (2013) synthesized novel fluorine-containing quinazolinone derivatives. These compounds were evaluated for their antimicrobial activity against various bacterial strains and fungi, with several derivatives showing remarkable in vitro antimicrobial potency (Desai et al., 2013).

  • Analgesic and Anti-inflammatory Properties : Research by Köksal et al. (2005) focused on synthesizing a novel series of compounds related to benzoxazolinones for evaluating their analgesic and anti-inflammatory activities. The study found promising results for certain compounds, particularly those with specific structural characteristics (Köksal et al., 2005).

  • Synthesis of Fluorinated Heterocycles : A study conducted by Potenti et al. (2021) discussed the diastereoselective synthesis of 4-fluoro-threonine, emphasizing the significance of fluoro amino acids in synthetic and theoretical investigations. This study lays the foundation for further spectroscopic characterization of similar fluorinated compounds (Potenti et al., 2021).

  • Fluorescence Properties : Research by Nair and Rajasekharan (2004) explored the synthesis of new quinolinemaleimides and their fluorescence properties. They found that certain derivatives show enhanced fluorescence upon specific reactions, making them useful as sensitive detection reagents (Nair & Rajasekharan, 2004).

  • Antitumor and Anti-HIV-1 Testing : A study by El-Sherbeny (2000) synthesized a series of compounds containing an adamantane nucleus for evaluating their antitumor and antiviral activities. Some of these compounds exhibited broad-spectrum antitumor activity and moderate anti-HIV-1 potency (El-Sherbeny, 2000).

  • Synthesis of Fluorinated Heterocycles via Rhodium-Catalyzed C-H Activation : Wu et al. (2017) reported on the synthesis of various fluorinated heterocycles, highlighting the role of fluorine in pharmaceutical and agrochemical industries. This study emphasized the synthetic potential of such protocols in producing diverse fluorinated compounds (Wu et al., 2017).

Safety and Hazards

As with any chemical compound, handling “4-(Benzyloxy)-5-fluoroquinazoline” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The study of quinazoline derivatives is a promising area of research, particularly in the field of medicinal chemistry . Future studies could explore the synthesis, characterization, and biological activity of “4-(Benzyloxy)-5-fluoroquinazoline” and related compounds.

Properties

IUPAC Name

5-fluoro-4-phenylmethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-7-4-8-13-14(12)15(18-10-17-13)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQTWXNEWXKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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